molecular formula C16H10BrNO2 B1623042 7-Bromo-2-phenylquinoline-4-carboxylic acid CAS No. 303100-39-2

7-Bromo-2-phenylquinoline-4-carboxylic acid

Cat. No. B1623042
CAS RN: 303100-39-2
M. Wt: 328.16 g/mol
InChI Key: GXTQJUJLORLFDN-UHFFFAOYSA-N
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Description

7-Bromo-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H10BrNO2. It is a heterocyclic compound that contains a quinoline ring system. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Activity

2-Phenylquinoline-4-carboxylic acid derivatives have been studied extensively in the development of anticancer drugs . They have been introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors, which are a group of enzymes responsible for the removal of acetyl group from ɛ-N-acetyl-lysine amino groups of histone proteins . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation . Therefore, inhibition of HDACs has been extensively studied as a potential therapeutic target in the development of anticancer drugs .

Antimicrobial Activity

Phenylquinoline-4-carboxylic acid derivatives have shown promising antimicrobial activities . The exact mechanisms and specific applications of these antimicrobial activities are still under investigation.

Anti-inflammatory Activity

Quinoline derivatives have been synthesized and tested for their anti-inflammatory activity . For example, a quinoline derivative synthesized by Baba et al. showed strong anti-inflammatory activity in an adjuvant arthritis rat model .

Antiviral Activity

Phenylquinoline-4-carboxylic acid derivatives have also been highlighted for their potential antiviral activities . The specific viruses against which these compounds are effective are still being researched.

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Quinoline is an essential segment of both natural and synthetic compounds .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is used in the synthesis of a wide range of compounds and has been the focus of numerous synthesis protocols .

properties

IUPAC Name

7-bromo-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTQJUJLORLFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403736
Record name 7-bromo-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-phenylquinoline-4-carboxylic acid

CAS RN

303100-39-2
Record name 7-bromo-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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